molecular formula C10H8Cl4N2O2 B6344927 Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate CAS No. 859775-89-6

Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate

Cat. No.: B6344927
CAS No.: 859775-89-6
M. Wt: 330.0 g/mol
InChI Key: DMPJJDCXHINUQM-SXGWCWSVSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate (CAS RN: 859775-89-6) is a chlorinated hydrazone derivative with the molecular formula C₁₀H₈Cl₄N₂O₂ and a molecular weight of 329.99 g/mol . It features a 2,4,5-trichlorophenyl substituent attached to a hydrazinylidene-acetate backbone. The compound is synthesized via diazonium coupling reactions and is primarily used in heterocyclic chemistry for spiroheterocycle synthesis . Its crystalline structure and reactivity are influenced by the electron-withdrawing trichlorophenyl group, which distinguishes it from analogs with other aryl substituents.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2,4,5-trichlorophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl4N2O2/c1-2-18-10(17)9(14)16-15-8-4-6(12)5(11)3-7(8)13/h3-4,15H,2H2,1H3/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPJJDCXHINUQM-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=C(C=C1Cl)Cl)Cl)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4,5-Trichlorophenylhydrazine

The precursor 2,4,5-trichlorophenylhydrazine is synthesized via a multi-step sequence starting from 1,2,4-trichlorobenzene. Nitration using concentrated HNO₃ and H₂SO₄ at 70–90°C yields 1,2,4-trichloro-5-nitrobenzene. Catalytic hydrogenation with Pd/C at 90–100°C under 100–200 psig H₂ reduces the nitro group to an amine, producing 2,4,5-trichloroaniline. Subsequent diazotization with NaNO₂ in H₂SO₄ at −5°C to +5°C forms the diazonium sulfate intermediate, which is reduced using SnCl₂ or NaHSO₃ to yield the hydrazine derivative.

Key Data:

StepReagents/ConditionsYield (%)
NitrationHNO₃, H₂SO₄, 70–90°C95–98
ReductionH₂, Pd/C, 90–100°C, 100–200 psig85–90
Diazotization/ReductionNaNO₂, H₂SO₄, SnCl₂, −5°C to +5°C70–75

Hydrazone Formation

The hydrazine intermediate reacts with ethyl 2-chloroacetoacetate in ethanol under acidic conditions (HCl or H₂SO₄) at −5°C to 25°C. Sodium acetate buffers the reaction, promoting selective Z-configuration formation via kinetic control. The product precipitates as a crystalline solid, purified via recrystallization from ethanol/water.

Optimization Notes:

  • Lower temperatures (−5°C) favor Z-isomer selectivity (>95%).

  • Excess hydrazine (1.2 equiv) minimizes diketone byproducts.

One-Pot Chlorination-Condensation Strategy

In Situ Generation of Hydrazine

This method bypasses isolated hydrazine synthesis by combining 2,4,5-trichloroaniline with ethyl 2-chloroacetoacetate in a single reactor. Diazotization with NaNO₂/HCl at 0–5°C generates the diazonium salt, which undergoes concurrent reduction (via NaHSO₃) and condensation.

Reaction Scheme:

2,4,5-TrichloroanilineNaNO2/HClDiazonium saltNaHSO3HydrazineEthyl 2-chloroacetoacetateTarget compound\text{2,4,5-Trichloroaniline} \xrightarrow{\text{NaNO}2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaHSO}3} \text{Hydrazine} \xrightarrow{\text{Ethyl 2-chloroacetoacetate}} \text{Target compound}

Advantages:

  • Eliminates intermediate isolation, improving atom economy (theoretical yield: 82%).

  • Reduces waste generation (E-factor: 3.2 vs. 5.8 in stepwise methods).

Solid-Phase Synthesis Using Polymer-Supported Reagents

Immobilized Diazonium Salts

Recent innovations employ polystyrene-supported nitrite resins for diazotization, enabling reagent recycling. The hydrazine forms on the resin surface, which is then treated with ethyl 2-chloroacetoacetate in DMF at 50°C.

Performance Metrics:

ParameterValue
Purity (HPLC)98.5%
Resin Reuse Cycles5–7
Overall Yield68%

Critical Analysis of Byproduct Formation

Dioxin Contamination Risks

Early methods using alkaline hydrolysis of tetrachlorobenzene produced trace 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Modern diazotization routes avoid alkaline conditions, rendering TCDD undetectable (<1 ppb) by GC-MS.

Stereochemical Byproducts

The E-isomer may form at elevated temperatures (>30°C) due to thermodynamic control. Polar solvents (e.g., DMF) increase E/Z ratio to 1:4, whereas ethanol maintains a 1:20 ratio.

Industrial-Scale Process Recommendations

For large-scale production (>100 kg/batch), the one-pot method offers superior efficiency, provided strict temperature control (−5°C to 10°C) is maintained. Chromatographic purification is replaced with fractional crystallization using heptane/ethyl acetate (3:1), achieving 99% purity at 65% recovery .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s multiple chlorine atoms also contribute to its reactivity and ability to interact with various biological targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a class of hydrazonyl halides with the general formula Ethyl (2Z)-2-chloro-2-[2-(aryl)hydrazin-1-ylidene]acetate , where the aryl group varies. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS RN
Ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate 4-NO₂ C₁₀H₈ClN₃O₄ 285.65 1595286-73-9
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate 4-OCH₃ C₁₁H₁₃ClN₂O₃ 256.68 27143-07-3
Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate 3-CH₃ C₁₁H₁₂ClN₂O₂ 240.69 35229-96-0
Ethyl (2Z)-2-chloro-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]acetate 2-Cl C₁₀H₉Cl₂N₂O₂ 260.10 1155902-84-3

Key Observations :

  • The trichlorophenyl group in the target compound introduces steric bulk and strong electron-withdrawing effects, which may enhance stability but reduce solubility in polar solvents compared to methoxy or methyl analogs .

Crystallographic and Hydrogen Bonding Comparisons

Crystallographic data reveal differences in molecular packing and hydrogen bonding:

Compound (Substituent) Space Group Unit Cell Parameters (Å, °) Volume (ų) Hydrogen Bonding Interactions
4-OCH₃ analog P2₁ a = 4.7480, b = 9.9256, c = 13.3084, β = 91.468 626.98 N1–H1N···O2 (helical chains along b-axis)
Parent (Ph) P2₁/c a = 11.214, b = 8.130, c = 14.127, β = 107.87 1235.2 N–H···O (dimer formation)

Key Findings :

  • The 4-OCH₃ analog forms helical chains via N–H···O interactions, while the parent compound (R = Ph) exhibits dimeric hydrogen bonds .
  • The trichlorophenyl compound’s crystal structure is unreported, but its higher molecular weight and Cl substituents likely increase van der Waals interactions, affecting melting points and crystal density .

Yield Variations :

  • 4-OCH₃ analog: 80% yield (ethanol recrystallization) .
  • 4-NO₂ analog: Lower yields reported due to nitro group’s electron-withdrawing effects complicating coupling .

Biological Activity

Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate is a compound of interest in the field of medicinal chemistry and biological research due to its potential therapeutic applications. The compound's structure, characterized by a chloro group and a hydrazone linkage, suggests possible interactions with biological systems that merit investigation.

  • Molecular Formula : C10H10Cl2N2O2
  • Molecular Weight : 261.1 g/mol
  • CAS Number : 27143-09-5
  • SMILES Notation : CCOC(=O)C(=N\Nc1ccc(Cl)cc1)\Cl

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazone moiety can participate in hydrogen bonding and coordination with metal ions, which may enhance its biological efficacy.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several pathogens. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity Assays

Cytotoxicity assays were conducted using human cancer cell lines to assess the compound's potential as an anticancer agent. Results showed that the compound induced apoptosis in a dose-dependent manner.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

Case Study 1: Anticancer Potential

In a recent study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound. The study found that the compound effectively inhibited cell proliferation in breast cancer cells through the modulation of apoptosis-related pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings indicated that this compound could serve as a lead compound for developing new antibiotics.

Q & A

Q. What are the standard laboratory-scale synthesis methods for Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate?

The synthesis typically involves a two-step process:

Condensation Reaction : React ethyl chloroacetate with 2,4,5-trichlorophenylhydrazine in ethanol under reflux (4–6 hours). A base like sodium hydroxide is used to deprotonate the hydrazine, promoting hydrazone bond formation .

Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Key parameters include temperature control (70–80°C) and stoichiometric ratios (1:1.1 hydrazine to ester) .

Q. How is the Z-configuration of the hydrazone moiety confirmed experimentally?

The Z-conformation is determined via:

  • Single-crystal X-ray diffraction (SCXRD) : The planar arrangement of the hydrazinylidene group and chlorine substituents confirms the stereochemistry (e.g., C=N torsion angles <5°) .
  • NMR Spectroscopy : NOESY/ROESY correlations show spatial proximity between the hydrazine NH proton and the ester carbonyl group, consistent with the Z-isomer .

Q. What analytical techniques are critical for characterizing this compound?

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₀H₇Cl₃N₂O₂) and isotopic patterns .
  • FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O ester) and 1590–1620 cm⁻¹ (C=N) confirm functional groups .
  • UV-Vis : π→π* transitions of the hydrazone moiety (λmax ~300–320 nm) .

Q. What preliminary biological activities have been reported?

  • Antimicrobial : MIC values of 3.92–6.25 μg/mL against Candida albicans and Staphylococcus aureus .
  • Anticancer : Induces apoptosis in HeLa cells via caspase-3 activation (IC₅₀ ~12 μM) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Molecular docking (AutoDock/Vina) : Predicts binding affinity to enzymes like dihydrofolate reductase (DHFR) or kinases. The trichlorophenyl group shows hydrophobic interactions, while the hydrazone acts as a hydrogen-bond donor .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. What strategies resolve contradictions in reported reaction yields or biological activities?

  • Multi-technique validation : Cross-check NMR/HRMS data to rule out impurities .
  • Batch-to-batch analysis : Optimize reaction conditions (e.g., solvent polarity, base strength) to address yield variations. For example, replacing ethanol with acetonitrile increases yield by 15% .
  • Biological assay standardization : Use cell lines with consistent passage numbers and ATP-based viability assays to minimize variability .

Q. How does crystallography using SHELX refine the compound’s structural details?

  • SHELXL refinement : Iterative least-squares fitting adjusts atomic displacement parameters (ADPs) and occupancy factors. High-resolution data (d-spacing <0.8 Å) resolves Cl⋯O halogen bonding (3.0–3.2 Å) .
  • Hydrogen bonding analysis : SHELXPRO generates graph-set notations (e.g., C(6) chains via N–H⋯O bonds) to describe supramolecular packing .

Q. What advanced purification techniques improve scalability for research applications?

  • Continuous flow reactors : Enhance yield (≥90%) via precise control of residence time (10–15 min) and temperature .
  • Preparative HPLC : Use C18 columns with isopropanol/water gradients (10→90% organic) to separate Z/E isomers (retention time difference: ~2.5 min) .

Q. How do electron-withdrawing substituents influence reactivity in nucleophilic substitutions?

The 2,4,5-trichlorophenyl group stabilizes transition states via:

  • Inductive effects : Increased electrophilicity at the α-carbon (δ+ ~0.35 e) accelerates SN₂ reactions with amines (k = 1.2×10⁻³ s⁻¹) .
  • Resonance effects : Delocalization of the hydrazone lone pair reduces activation energy (ΔG‡ ~45 kJ/mol) .

Q. What methodologies are used to study its interaction with DNA or enzymes?

  • Fluorescence quenching : Monitor changes in ethidium bromide-DNA emission (λex = 510 nm) to assess intercalation (Kb ~10⁴ M⁻¹) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka = 2.3×10³ M⁻¹s⁻¹, kd = 0.015 s⁻¹) to DHFR .

Methodological Notes

  • Contradiction Management : Cross-reference SCXRD and spectroscopic data to validate synthetic routes .
  • Software Tools : Use Mercury (CCDC) for crystal visualization and GaussView for DFT calculations .
  • Safety : Handle under argon due to hydrolytic sensitivity (t½ in H₂O: 12 hours) .

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